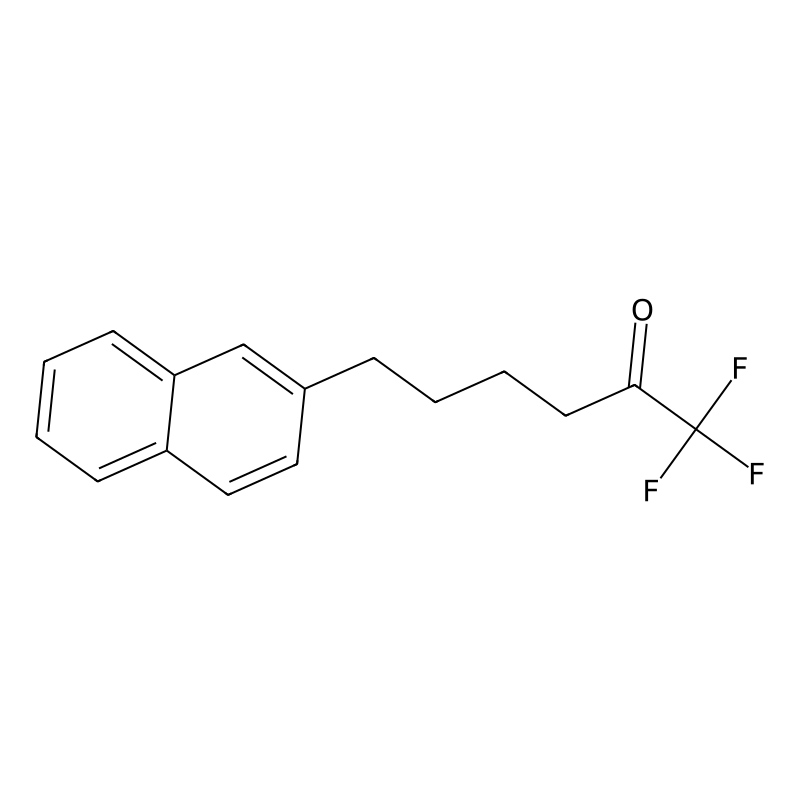1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Catalog No.
S528042
CAS No.
1071001-09-6
M.F
C16H15F3O
M. Wt
280.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1071001-09-6
Product Name
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
IUPAC Name
1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one
Molecular Formula
C16H15F3O
Molecular Weight
280.28 g/mol
InChI
InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2
InChI Key
VCWWTQMRNJSJGC-UHFFFAOYSA-N
SMILES
C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
Solubility
Soluble in DMSO
Synonyms
1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, FKGK18
Canonical SMILES
C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
Description
The exact mass of the compound 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone is 280.1075 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Inhibition of iPLA2β
iPLA2β is an enzyme found in various cell types and plays a role in several cellular processes, including inflammation and the regulation of cell death (apoptosis) []. Studies have shown that FKGK18 can act as a potent and selective inhibitor of iPLA2β []. This suggests that FKGK18 could be a valuable tool for researchers studying the function of iPLA2β and its role in disease.
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
5.5
Exact Mass
280.1075
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates
Modify: 2023-08-15
1: Bone RN, Gai Y, Magrioti V, Kokotou MG, Ali T, Lei X, Tse HM, Kokotos G,
2: Ali T, Kokotos G, Magrioti V, Bone RN, Mobley JA, Hancock W, Ramanadham S.
3: Kokotos G, Hsu YH, Burke JE, Baskakis C, Kokotos CG, Magrioti V, Dennis EA.
2: Ali T, Kokotos G, Magrioti V, Bone RN, Mobley JA, Hancock W, Ramanadham S.
3: Kokotos G, Hsu YH, Burke JE, Baskakis C, Kokotos CG, Magrioti V, Dennis EA.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








